molecular formula C7H8ClNO B1580436 5-Amino-6-chloro-o-cresol CAS No. 84540-50-1

5-Amino-6-chloro-o-cresol

Cat. No. B1580436
CAS RN: 84540-50-1
M. Wt: 157.6 g/mol
InChI Key: XYRDGCCCBJITBH-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-o-cresol is reported to function as a hair dye in cosmetic products . It is a rare cosmetic ingredient, with about 0.0% of the products in our database containing it . It is known to have antimicrobial properties and is used in hair dyeing .


Molecular Structure Analysis

The molecular formula of this compound is C7H8ClNO . Its average mass is 157.598 Da and its monoisotopic mass is 157.029449 Da .


Chemical Reactions Analysis

This compound is a precursor in oxidative hair dye systems. It reacts with primary intermediates to form the final hair-reactive dye. The reaction can be accelerated by the addition of an oxidizing agent (e.g., hydrogen peroxide), but can also be achieved by air oxidation .

Scientific Research Applications

Applications in Dye Formulation and Toxicity Assessment

5-Amino-6-chloro-o-cresol is primarily utilized in the cosmetic industry as an oxidative hair dye component. This compound, along with its derivatives, functions as an essential ingredient in hair colorants. It is typically combined with an oxidizing agent before application to hair, indicating its role in oxidative (permanent) hair dye formulations. Research into the safety and toxicity of this compound has been motivated by its widespread use and the lack of comprehensive cancer studies associated with its application. Studies have aimed to understand the compound's toxicological profile, including its potential to cause irritation, its percutaneous penetration rate, and its systemic absorption when used as a part of hair dye formulations. The safety assessment of this compound and related compounds underscores the need for careful evaluation of their use in consumer products, especially considering their extensive application in the cosmetic industry and potential health implications (International Journal of Toxicology, 2004).

Mechanism of Action

Target of Action

5-Amino-6-chloro-o-cresol, also known as 3-amino-2-chloro-6-methylphenol, is primarily used as a hair dye in cosmetic products . The primary targets of this compound are the hair follicles, where it imparts color to the hair.

Mode of Action

It is known to react with strong oxidizing agents , which suggests that it may undergo oxidation reactions in the hair follicles to produce the desired hair color.

Pharmacokinetics

In terms of pharmacokinetics, studies have shown that when administered orally to rats, this compound is mainly excreted via urine (90.93%), and mostly (90%) in the first 24 hours . This suggests that the compound is rapidly absorbed and metabolized in the body.

Result of Action

The primary result of the action of this compound is the change in hair color. It is used in both oxidative and non-oxidative (semi-permanent) hair dyes . The safety assessment of this compound concluded that it is safe for use as a hair dye ingredient in the present practices of use and concentration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the oxidation reactions involved in the dyeing process. Additionally, the presence of other chemicals in hair dye formulations can also impact the efficacy and stability of this compound .

properties

IUPAC Name

3-amino-2-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDGCCCBJITBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233531
Record name 5-Amino-6-chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84540-50-1
Record name 3-Amino-2-chloro-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84540-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-chloro-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-6-chloro-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-chlor-6-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-AMINO-6-CHLORO-O-CRESOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the safety profile of 5-Amino-6-chloro-o-cresol for use in hair dyes?

A1: Research suggests that this compound, when used in oxidative hair dyes, has a relatively low risk profile. Here's why:

  • Low Skin Absorption: When combined with an oxidative developer, its skin absorption is minimal. [, ]
  • Fast Excretion: It is rapidly eliminated from the body through urine. [, ]
  • Low Irritation Potential: Repeated exposure did not cause cumulative irritation in animal studies. Even at 10% concentration, it was not found to be a skin irritant. [, ]
  • Low Sensitization: When combined with an oxidizer, it did not show sensitization potential in guinea pig tests. [, ]
  • Minimal Ocular Irritation: While the undiluted compound caused ocular irritation, a 5% solution only resulted in minor irritation. [, ]

Q2: How does this compound work as a hair dye?

A: this compound belongs to a class of hair dyes called "oxidative dyes". [, ] This means they need to be mixed with an oxidizing agent, like hydrogen peroxide, before application. This mixing process triggers a chemical reaction that allows the dye to penetrate the hair shaft and develop into the desired color.

Q3: Are there any knowledge gaps regarding the safety of this compound?

A3: While existing research points towards a low risk profile for this compound in oxidative hair dyes, there is limited data available for its safety in semi-permanent hair dyes. Further research is needed to determine:

  • Physical and chemical properties: Including information like its octanol/water partition coefficient. [, ]
  • Impurities: Data on the presence of any potentially harmful impurities like m-cresol, other organic molecules, and heavy metals. [, ]
  • Metabolism: Studies comparing its metabolic pathway to similar compounds like 4-amino-2-hydroxytoluene and p-, m-, and o-aminophenol. [, ]
  • Long-term toxicity: Additional studies, such as 28-day dermal toxicity tests, dermal reproductive toxicity data, and genotoxicity studies, could provide a more comprehensive understanding of its long-term effects. [, ]

Q4: What analytical methods are used to quantify this compound in hair dye products?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to determine the concentration of this compound in hair dye products. [] This method offers high sensitivity and selectivity, allowing for accurate quantification even at low levels.

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